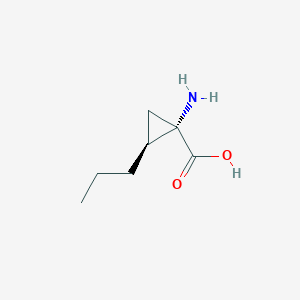
Cyclopropanecarboxylic acid, 1-amino-2-propyl-, (1S,2S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 1-amino-2-propyl-, (1S,2S)-(9CI) is a cyclic amino acid that has gained prominence in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as cyclopropane alanine or CPA and is a non-proteinogenic amino acid. CPA has a unique structure that makes it an attractive target for chemical synthesis and biological evaluation.
Wirkmechanismus
The mechanism of action of CPA is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. CPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, CPA can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
CPA has been shown to have a range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and neuroprotective effects, CPA has also been shown to have antiviral activity. Studies have shown that CPA can inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPA in lab experiments is its unique structure, which makes it an attractive target for chemical synthesis and biological evaluation. CPA is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using CPA in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research and development of CPA. One area of interest is the development of novel anticancer drugs based on CPA. Researchers are also exploring the use of CPA in the treatment of other diseases, such as neurodegenerative diseases and viral infections. Another area of interest is the development of new synthetic methods for CPA that are more efficient and environmentally friendly. Overall, the potential applications of CPA in medicine and other fields make it a promising area of research for the future.
Synthesemethoden
The synthesis of CPA can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce CPA from precursor molecules. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of CPA from other amino acids or precursor molecules. The most commonly used method for CPA synthesis is chemical synthesis, which involves the reaction of cyclopropanecarboxylic acid with propylamine.
Wissenschaftliche Forschungsanwendungen
CPA has been the subject of extensive research due to its potential therapeutic applications. One of the most promising applications of CPA is in the development of anticancer drugs. Studies have shown that CPA can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. CPA has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
136328-39-7 |
|---|---|
Produktname |
Cyclopropanecarboxylic acid, 1-amino-2-propyl-, (1S,2S)-(9CI) |
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
(1S,2S)-1-amino-2-propylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-2-3-5-4-7(5,8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7-/m0/s1 |
InChI-Schlüssel |
BOJIWHHCSQVQJV-FSPLSTOPSA-N |
Isomerische SMILES |
CCC[C@H]1C[C@]1(C(=O)O)N |
SMILES |
CCCC1CC1(C(=O)O)N |
Kanonische SMILES |
CCCC1CC1(C(=O)O)N |
Synonyme |
Cyclopropanecarboxylic acid, 1-amino-2-propyl-, (1S,2S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



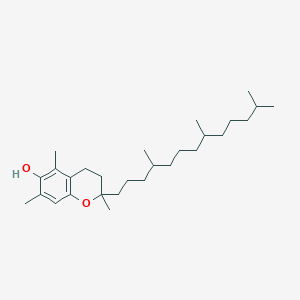
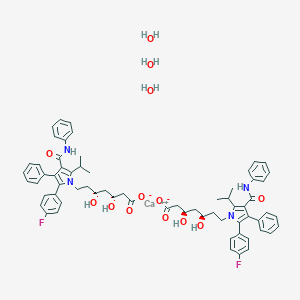
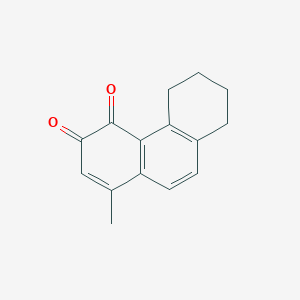
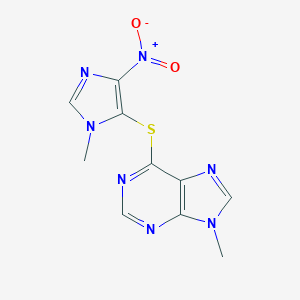
![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)
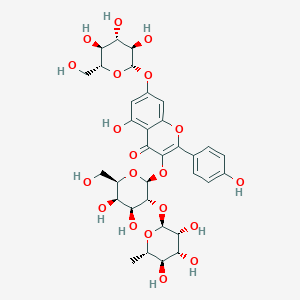
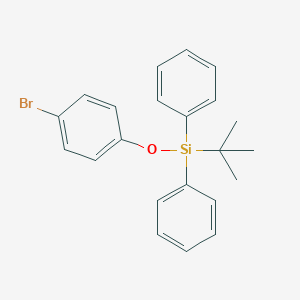
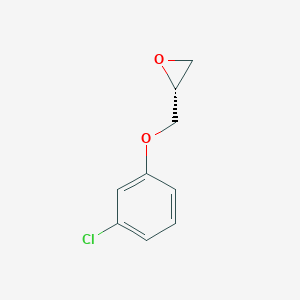
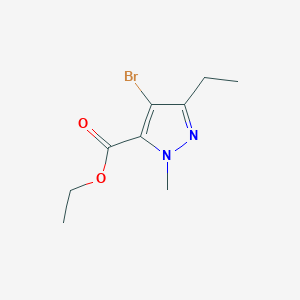
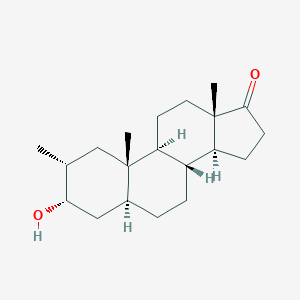
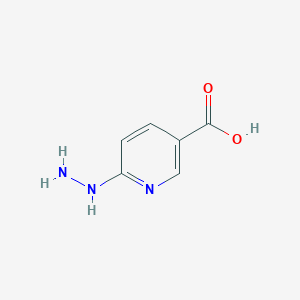
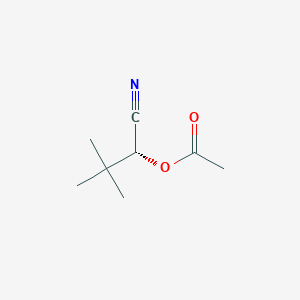
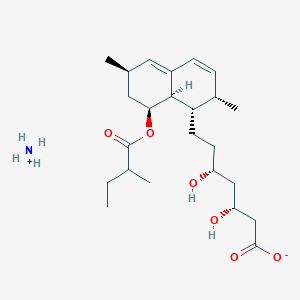
![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)